N-Z-D-亮氨醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Z-D-Leucinol and related compounds often involves complex chemical processes. For example, L-[1-11C]leucine, a compound related to N-Z-D-Leucinol, is synthesized using a modified Bucherer-Strecker reaction sequence, highlighting the intricate methods required for such compounds (Barrio et al., 1983). Another approach involved the total synthesis and structural confirmation of marine antithrombotic products from l-glutamic acid, d-leucine, and d-mannitol, showcasing the diversity in synthetic strategies (Hanessian et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds like N-Z-D-Leucinol is crucial for their function and interaction with biological systems. For instance, the asymmetric synthesis of the core structure of leucosceptroids A-D demonstrates the importance of molecular structure in achieving desired biological activities (Xie et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving N-Z-D-Leucinol derivatives are complex and varied. The synthesis of naturally occurring iminosugars from D-fructose, for example, involves zinc-mediated fragmentation, illustrating the type of chemical reactions these compounds can undergo (Lauritsen & Madsen, 2006).

Physical Properties Analysis

The physical properties of N-Z-D-Leucinol and its derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. The synthesis, characterization, and application of chiral ionic liquids and their polymers, derived from leucinol, demonstrate the relevance of understanding these physical properties (Rizvi & Shamsi, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, chirality, and interaction with other molecules, are critical for the application of N-Z-D-Leucinol derivatives. The study on L-leucinthiol as a potent inhibitor of leucine aminopeptidase showcases the importance of chemical properties in developing pharmaceutical agents (Chan, 1983).

科学研究应用

1. 农业应用

- 水稻生产中的水和氮利用:在水稻种植中应用沸石可以提高保水性和氮利用率,可能导致更高的谷物产量和更好的谷物质量 (Sepaskhah 和 Barzegar,2010)。

2. 生化研究

- 蛋白质合成中的亮氨酸:已经开发出一种微量技术来测定蛋白质合成研究中放射性亮氨酸的比活性,突出了其在生物学研究中的重要性 (Regier 和 Kafatos,1971)。

3. 基因工程

- 锌指核酸酶和 TALEN:锌指核酸酶 (ZFN) 代表基因工程的重大进步,能够精确地修饰基因组。ZFN 技术展示了氨基酸在基因操作中更广泛的应用范围 (Gaj、Gersbach 和 Barbas,2013)。

4. 营养研究

- 动物对亮氨酸的利用:关于大鼠对 D-亮氨酸利用的研究提供了对氨基酸代谢的见解,这对于理解动物营养至关重要 (Rechcigl、Loosli 和 Williams,1958)。

5. 环境研究

- 土壤和植物相互作用:向土壤中添加蛋白质(包括亮氨酸)会影响土壤酶的活性以及与植物根部的相互作用,从而影响氮素获取策略 (Greenfield 等,2021)。

6. 蛋白质组学

- 蛋白质组学中的稳定同位素标记:在细胞培养中使用氨基酸稳定同位素标记(SILAC),包括氘代亮氨酸,证明了亮氨酸在定量蛋白质组学中的应用 (Ong 等,2002)。

安全和危害

作用机制

Target of Action

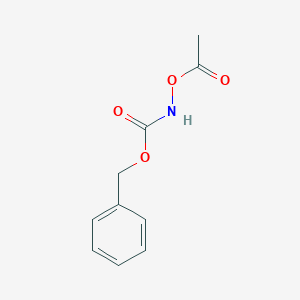

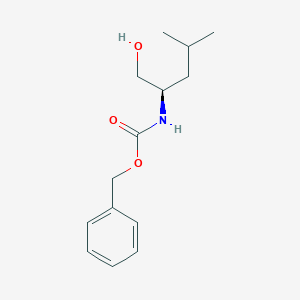

Cbz-D-Leucinol, also known as N-Z-D-Leucinol, is an organic compound and an acyl-protected alcohol derivative of D-leucine . It is usually used as a chiral inducer, a chiral monetil synthetic agent, and an intermediate of a chiral propionitrile synthetic agent . .

Mode of Action

It’s worth noting that cbz-d-leucinol is structurally similar to carbamazepine (cbz), a well-known anticonvulsant . CBZ is known to inhibit the activity of voltage-gated sodium channels, stabilizing hyperexcited neurons, and suppressing the propagation of excitatory impulses . It also inhibits the presynaptic reuptake of adenosine, enhancing presynaptic inhibitory modulation of excitatory neurotransmitters

Biochemical Pathways

Studies on related compounds like cbz have shown that it can induce oxidative stress . This is due to the generation of reactive oxygen species (ROS) as a result of biotransformation and metabolic processes .

Pharmacokinetics

Studies on cbz, a structurally similar compound, have shown that it exhibits nonlinear pharmacokinetics . This nonlinearity can be attributed to its nonlinear metabolism caused by autoinduction, as well as nonlinear absorption due to poor solubility .

Result of Action

For instance, CBZ has been shown to induce clastogenesis and gene mutations at its therapeutic concentrations .

Action Environment

It’s worth noting that the preparation of cbz-d-leucinol involves several steps, including the reaction of d-leucine with c13 benzoic anhydride to generate cbz-d-leucine ester, followed by a reaction of reduction and removal of the acyl protecting group . This suggests that the synthesis and stability of Cbz-D-Leucinol could potentially be influenced by environmental conditions.

属性

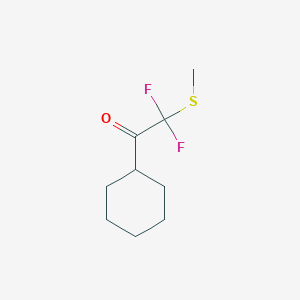

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGARWTHXCINBQM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584254 |

Source

|

| Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-D-Leucinol | |

CAS RN |

166735-51-9 |

Source

|

| Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B61074.png)

![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61081.png)

![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)](/img/structure/B61087.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)